molecular formula C22H18ClN3OS B2991527 N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 895023-79-7

N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2991527
CAS No.: 895023-79-7
M. Wt: 407.92
InChI Key: OILOMYWKIYAGQP-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole core substituted with a chloro group at the 6-position, a phenyl group, and a pyridin-3-ylmethyl group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 6-chlorobenzo[d]thiazol-2-amine. This intermediate is then reacted with phenylacetic acid and pyridin-3-ylmethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are implemented to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has been studied for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.

Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological activities. It has been evaluated for its anti-inflammatory, analgesic, and anticancer properties. Studies have indicated its ability to inhibit the proliferation of cancer cells and modulate inflammatory pathways.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties are leveraged to create advanced polymers, coatings, and other functional materials.

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

  • Substituted benzothiazoles

  • Benzothiazole cyanine dyes

Uniqueness: N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide stands out due to its specific structural features and the presence of both phenyl and pyridin-3-ylmethyl groups. These groups contribute to its unique reactivity and biological activity, distinguishing it from other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c23-18-9-10-19-20(13-18)28-22(25-19)26(15-17-7-4-12-24-14-17)21(27)11-8-16-5-2-1-3-6-16/h1-7,9-10,12-14H,8,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILOMYWKIYAGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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